molecular formula C21H18N4O2 B2712085 1-(3-methylbenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941953-77-1

1-(3-methylbenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2712085
CAS RN: 941953-77-1
M. Wt: 358.401
InChI Key: ISCMBFYEFPMGFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methylbenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H18N4O2 and its molecular weight is 358.401. The purity is usually 95%.
BenchChem offers high-quality 1-(3-methylbenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methylbenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • This compound and its derivatives have been synthesized and characterized for various scientific applications. For instance, Rauf et al. (2010) synthesized derivatives of pyrido[1,2-a]pyrimidine-2,4(3H)-dione, which were screened for urease inhibition activity (Rauf et al., 2010).

Applications in Heterocyclic Chemistry

  • Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives play a significant role in heterocyclic chemistry. Majumdar and Mukhopadhyay (2003) synthesized pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones, showcasing the versatility of these compounds in synthesizing complex heterocycles (Majumdar & Mukhopadhyay, 2003).

Computational Analysis

  • Ashraf et al. (2019) conducted computational exploration of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives. They utilized DFT and TD-DFT computation to analyze electronic structures, highlighting the computational interest in these compounds (Ashraf et al., 2019).

Biological Activities

  • The biological activities of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been explored. For instance, Sasaki et al. (2003) discovered a thieno[2,3-d]pyrimidine-2,4-dione derivative as a potent and orally bioavailable non-peptide antagonist for the human luteinizing hormone-releasing hormone receptor (Sasaki et al., 2003).

Biopharmaceutical Properties

  • Jatczak et al. (2014) investigated the biopharmaceutical properties of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, revealing significant variation in solubility, permeability, and clearance values (Jatczak et al., 2014).

properties

IUPAC Name

1-[(3-methylphenyl)methyl]-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-15-4-2-5-17(12-15)14-24-18-6-3-9-23-19(18)20(26)25(21(24)27)13-16-7-10-22-11-8-16/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCMBFYEFPMGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methylbenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

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